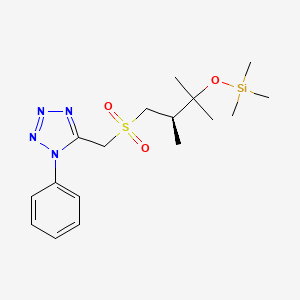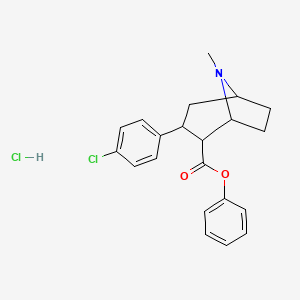
(-)-3-Beta--(4-Chlorophenyl)tropan-2-Beta--carboxylic acid phenyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RTI-113, also known as phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a stimulant drug that acts as a potent and fully selective dopamine reuptake inhibitor. It is a phenyltropane cocaine analog that has been studied for its potential use in treating cocaine addiction due to its high selectivity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
RTI-113 is synthesized by replacing the methyl ester in RTI-31 with a phenyl ester, resulting in a compound that is fully specific to the dopamine transporter . The synthetic route involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the bicyclic structure, which is a key component of the phenyltropane framework.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced at the appropriate position on the bicyclic structure.
Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the phenyl ester.
Industrial Production Methods
Industrial production methods for RTI-113 would likely involve large-scale synthesis using the same synthetic route described above, with optimization for yield and purity. This would include the use of automated reactors and purification systems to ensure consistent production of high-quality RTI-113.
Chemical Reactions Analysis
Types of Reactions
RTI-113 undergoes several types of chemical reactions, including:
Oxidation: RTI-113 can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.
Reduction: Reduction reactions can occur at the carbonyl group in the ester moiety.
Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxidized derivatives of RTI-113 with modifications at the nitrogen atom.
Reduction: Reduced derivatives with modifications at the ester moiety.
Substitution: Substituted derivatives with different groups replacing the chlorine atom on the phenyl ring.
Scientific Research Applications
Mechanism of Action
RTI-113 exerts its effects by selectively inhibiting the reuptake of dopamine at the dopamine transporter. This leads to an increase in extracellular dopamine levels, which enhances dopaminergic signaling in the brain . The molecular targets of RTI-113 include the dopamine transporter, where it binds and prevents the reuptake of dopamine, thereby prolonging its action in the synaptic cleft .
Comparison with Similar Compounds
RTI-113 is compared with other similar compounds, such as:
RTI-113’s uniqueness lies in its high selectivity and potency as a dopamine reuptake inhibitor, which makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23Cl2NO2 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
phenyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H |
InChI Key |
UVNAYBAOZUMARC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15130369.png)
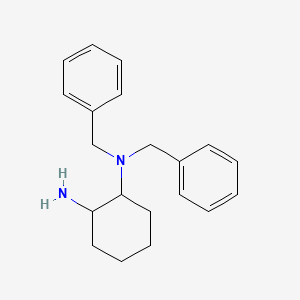
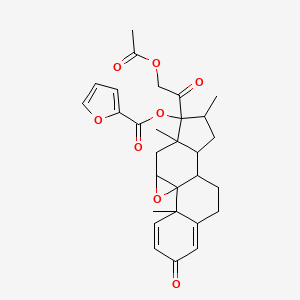
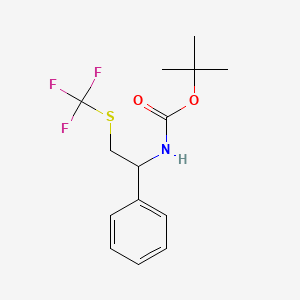
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B15130384.png)
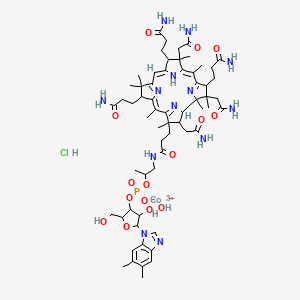
![[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate](/img/structure/B15130396.png)
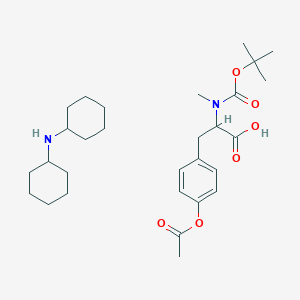
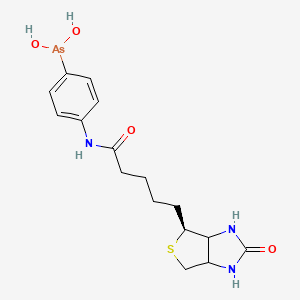

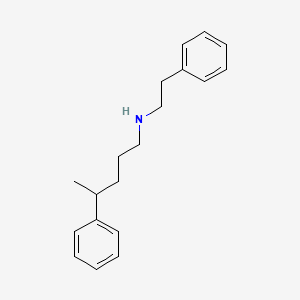
![[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B15130439.png)

